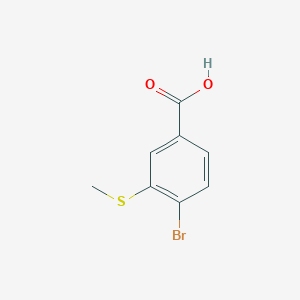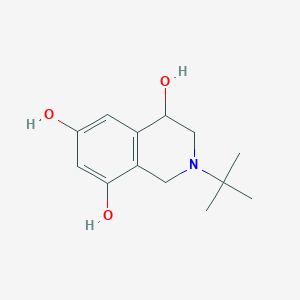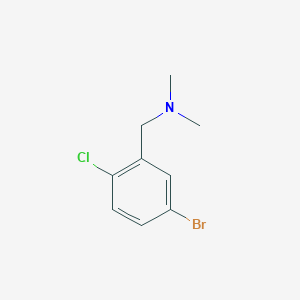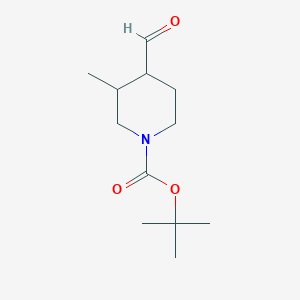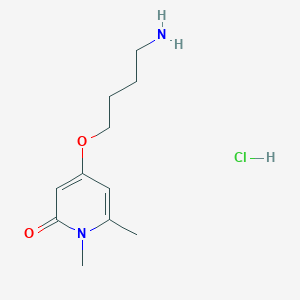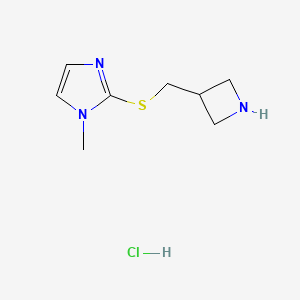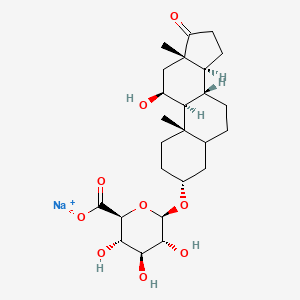
5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate
Vue d'ensemble
Description
5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate is a steroidal compound that serves as an analytical reference for the determination of testosterone in biological matrices . It is also a component of the United States Pharmacopeia (USP) reference standard for testosterone . This compound is part of a broader class of androgens and their metabolites, which play crucial roles in various biological processes.
Méthodes De Préparation
The synthesis of 5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate involves multiple steps, typically starting from a steroidal precursor. The synthetic route often includes hydroxylation and glucuronidation reactions. Industrial production methods may involve the use of comprehensive two-dimensional gas chromatography (GCxGC) for sterol analysis, optimizing modulation temperature to achieve the best separation and signal enhancement.
Analyse Des Réactions Chimiques
5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to ketones.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another, such as hydroxyl groups with halogens. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the determination of testosterone levels.
Biology: Helps in studying the metabolism and function of androgens in biological systems.
Medicine: Assists in the development of diagnostic tests for hormonal imbalances and related conditions.
Industry: Utilized in the quality control of pharmaceutical products containing androgens
Mécanisme D'action
The mechanism of action of 5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate involves its role as an androgen transport protein. It binds to specific androgen receptors, regulating the plasma metabolic clearance rate of steroid hormones by controlling their plasma concentration . This regulation is crucial for maintaining hormonal balance and proper physiological functions.
Comparaison Avec Des Composés Similaires
5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate can be compared with other similar compounds such as:
5alpha-Androstan-3alpha,17beta-diol: Another androgen metabolite with similar functions but different hydroxylation patterns.
5alpha-Androstan-3beta,17alpha-diol: Functions as an androgen transport protein and has been implicated as a regulator of gonadotropin secretion.
Testosterone: The primary male sex hormone, which serves as a precursor for many androgen metabolites.
The uniqueness of this compound lies in its specific hydroxylation and glucuronidation patterns, which make it a valuable reference standard for analytical and diagnostic purposes.
Propriétés
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O9.Na/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24;/h11-15,17-21,23,26,28-30H,3-10H2,1-2H3,(H,31,32);/q;+1/p-1/t11?,12-,13+,14+,15+,17-,18+,19+,20-,21+,23-,24+,25+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJWCKOHQMHOEE-AQJNTERASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](CC1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NaO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


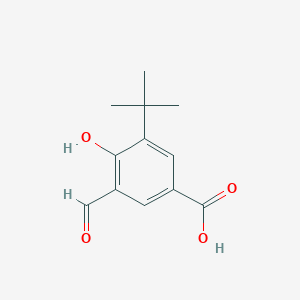
![tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B1380926.png)
![tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate](/img/structure/B1380927.png)

